molecular formula C18H19IN2O B407769 2-iodo-N'-(1-phenylpentylidene)benzohydrazide

2-iodo-N'-(1-phenylpentylidene)benzohydrazide

Cat. No.: B407769
M. Wt: 406.3g/mol
InChI Key: YVHVCENZKIAMPY-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide is an organic compound with the molecular formula C18H19IN2O It is a derivative of benzohydrazide, characterized by the presence of an iodine atom and a phenylpentylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide typically involves the condensation of 2-iodobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 2-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N’-[(1E)-1-phenylhexylidene]benzohydrazide
  • 2-iodo-N’-[(1E)-1-phenylbutylidene]benzohydrazide

Uniqueness

2-iodo-N’-[(1E)-1-phenylpentylidene]benzohydrazide is unique due to its specific structural features, such as the presence of an iodine atom and a phenylpentylidene group.

Properties

Molecular Formula

C18H19IN2O

Molecular Weight

406.3g/mol

IUPAC Name

2-iodo-N-[(E)-1-phenylpentylideneamino]benzamide

InChI

InChI=1S/C18H19IN2O/c1-2-3-13-17(14-9-5-4-6-10-14)20-21-18(22)15-11-7-8-12-16(15)19/h4-12H,2-3,13H2,1H3,(H,21,22)/b20-17+

InChI Key

YVHVCENZKIAMPY-LVZFUZTISA-N

SMILES

CCCCC(=NNC(=O)C1=CC=CC=C1I)C2=CC=CC=C2

Isomeric SMILES

CCCC/C(=N\NC(=O)C1=CC=CC=C1I)/C2=CC=CC=C2

Canonical SMILES

CCCCC(=NNC(=O)C1=CC=CC=C1I)C2=CC=CC=C2

Origin of Product

United States

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